molecular formula C10H7ClN2O2S B5676734 1-(2-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

1-(2-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B5676734
M. Wt: 254.69 g/mol
InChI Key: XSRGSQKJNGGBDK-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 2-chlorobenzoyl chloride with thiourea under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:

2-Chlorobenzoyl chloride+ThioureaThis compound\text{2-Chlorobenzoyl chloride} + \text{Thiourea} \rightarrow \text{this compound} 2-Chlorobenzoyl chloride+Thiourea→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less toxic solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-2-thioxo-1,3-diazinane-4,6-dione: Similar structure but with different substituents.

    1-(2-Chlorophenyl)-2-oxo-1,3-diazinane-4,6-dione: Contains an oxygen atom instead of sulfur.

    1-(2-Chlorophenyl)-2-imino-1,3-diazinane-4,6-dione: Contains an imino group instead of sulfur.

Uniqueness

1-(2-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to the presence of both sulfur and nitrogen atoms in its structure, which can impart distinct chemical and biological properties

Properties

IUPAC Name

1-(2-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2S/c11-6-3-1-2-4-7(6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRGSQKJNGGBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=S)N(C1=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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